molecular formula C15H11FN2O2S3 B13573610 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No.: B13573610
M. Wt: 366.5 g/mol
InChI Key: XLKZTTSADHKQDK-UHFFFAOYSA-N
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Description

2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3-fluoro-4-(methylsulfanyl)phenyl group and a sulfanylacetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3-Fluoro-4-(methylsulfanyl)phenyl Group: This can be achieved through a series of substitution reactions.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar compounds to 2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid include other thienopyrimidine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C15H11FN2O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[6-(3-fluoro-4-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H11FN2O2S3/c1-21-11-3-2-8(4-10(11)16)12-5-9-14(22-6-13(19)20)17-7-18-15(9)23-12/h2-5,7H,6H2,1H3,(H,19,20)

InChI Key

XLKZTTSADHKQDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O)F

Origin of Product

United States

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